molecular formula C14H15FO3 B7907695 cis-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid

cis-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B7907695
M. Wt: 250.26 g/mol
InChI Key: LFNKATYHEDQSIH-WDEREUQCSA-N
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Description

cis-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS 735269-81-5) is a fluorinated cyclohexane derivative featuring a carboxylic acid group at position 1 and a 4-fluorobenzoyl moiety at position 3 in the cis configuration. Its molecular formula is C₁₄H₁₅FO₃, with a molecular weight of 250.27 g/mol .

Properties

IUPAC Name

(1R,3S)-3-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h4-7,10-11H,1-3,8H2,(H,17,18)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNKATYHEDQSIH-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolase-Catalyzed Ester Hydrolysis

Hydrolases such as lipases or esterases selectively hydrolyze racemic esters into enantiomerically enriched acids. For example, tert-butyl (2S)-3-methyl-2-[[(1R,3S)-3-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methoxy]cyclohexanecarbonyl]amino]butanoate was resolved using Pseudomonas cepacia lipase, achieving >98% enantiomeric excess (ee). Adapting this method, the 4-fluorobenzoyl group could be introduced via acylation post-hydrolysis.

Table 1: Enzymatic Resolution Parameters

SubstrateEnzymeTemperature (°C)ee (%)Yield (%)
Racemic cyclohexane esterPseudomonas cepacia25–3098.585

Chemical Synthesis via Ring-Opening and Fluorination

CN108456213B outlines a route to 3-fluoro-4-hydroxycyclohexane carboxylate through sequential ring-opening, fluorination, and cyclization. This framework is extensible to cis-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid by modifying the fluorination step to incorporate the benzoyl moiety.

Ring-Opening of Epoxide Intermediates

Starting from (R)- or (S)-cyclohexene carboxylic acid, epoxidation with dibromohydantoin yields bromohydrin intermediates (e.g., formula B0-1). Subsequent ring-opening with sodium methoxide generates diols, which are fluorinated using N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine.

Table 2: Fluorination Reaction Conditions

IntermediateFluorinating AgentSolventTemperature (°C)Yield (%)
D0-1N,N-diethyl-HFPADichloromethane20–2595

Acylation with 4-Fluorobenzoyl Chloride

Post-fluorination, the hydroxyl group at position 4 is acylated with 4-fluorobenzoyl chloride. Acidic or basic conditions facilitate this step, though US4393232A emphasizes the role of aluminum chloride in Friedel-Crafts acylation for aryl ketone formation.

Catalytic Cyclization and Solid-Phase Intermediate Isolation

CN108456213B highlights cyclization as a pivotal step for constructing the cis configuration. Hydrochloric acid-mediated cyclization of intermediates (e.g., D0-1) at 65–70°C forms six-membered rings with high stereochemical fidelity. Isolating intermediates like E0-1 as solids ensures purity (>99% by HPLC) before final hydrolysis to the carboxylic acid.

Table 3: Cyclization and Hydrolysis Parameters

StepReagentTemperature (°C)Time (h)Yield (%)
Cyclization10% HCl65–705–690
HydrolysisNaOH (acetonitrile)65–703–488

Comparative Analysis of Synthetic Routes

Enzymatic vs. Chemical Methods

  • Enzymatic Resolution : Superior stereocontrol (ee >98%) but limited scalability due to enzyme cost.

  • Chemical Synthesis : Higher yields (85–95%) and industrial feasibility but requires stringent temperature control.

Configuration Control Challenges

Achieving the cis configuration demands precise reaction design. For instance, fluorination must occur anti to the carboxylic acid group to prevent trans-diastereomer formation. CN108456213B addresses this via stereospecific fluorinating agents, while US20070197788A1 leverages enzymatic specificity.

Industrial Scalability and Process Optimization

The route described in CN108456213B is optimized for large-scale production:

  • Solvent Selection : Dichloromethane and acetonitrile enable high substrate solubility.

  • Catalyst Recycling : Sodium methoxide is recoverable post-reaction, reducing waste.

  • Crystallization : Isopropanol recrystallization yields intermediates with >99% purity.

Chemical Reactions Analysis

Types of Reactions

cis-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Overview

Cis-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H15FO3. Its unique structure, featuring a fluorobenzoyl group attached to a cyclohexane ring with a carboxylic acid group, makes it a valuable compound in various scientific research applications. This article explores its applications across different fields, including chemistry, biology, and industry.

Chemistry

This compound serves as a building block in organic synthesis. It can be utilized in the preparation of more complex organic molecules through various chemical reactions, including:

  • Oxidation : The carboxylic acid group can be oxidized to form ketones or aldehydes.
  • Reduction : The carbonyl group in the fluorobenzoyl moiety can be reduced to yield alcohols.
  • Substitution Reactions : The fluorine atom can be substituted with other nucleophiles, allowing for diverse synthetic pathways .

Biology

In biological research, this compound is instrumental in studies involving:

  • Enzyme Inhibition : It has been explored as an inhibitor for certain enzymes, particularly protein tyrosine phosphatases (PTPs), which play critical roles in cell signaling and regulation .
  • Protein-Ligand Interactions : The compound's ability to form hydrogen bonds due to its carboxylic acid group enhances its binding affinity to target proteins, making it useful in studying molecular interactions.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties allow for the development of new materials with specific functionalities, particularly in pharmaceuticals and agrochemicals .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound selectively inhibits PTPs. This inhibition was characterized by assessing the compound's binding affinity and its effects on cellular signaling pathways. Results indicated that modifications to the fluorobenzoyl group could enhance inhibitory potency, making it a candidate for therapeutic development against diseases linked to dysregulated PTP activity .

Case Study 2: Organic Synthesis

Researchers utilized this compound as a precursor for synthesizing novel piperazine derivatives. These derivatives were evaluated for their conformational behavior using NMR spectroscopy. The study highlighted the compound's versatility as a synthetic intermediate and its potential applications in drug discovery .

Mechanism of Action

The mechanism of action of cis-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen Substitution (Fluoro vs. Chloro vs. Bromo)
  • cis-3-(4-Chlorobenzoyl)cyclohexane-1-carboxylic Acid (CAS 735269-79-1):

    • Molecular formula: C₁₄H₁₅ClO₃
    • Molecular weight: 266.72 g/mol
    • The chlorine atom increases molecular weight and lipophilicity (higher LogP) compared to the fluoro analog. This may enhance membrane permeability but could also elevate toxicity .
  • This isomer is available at 96% purity .
Bromo and Methoxy Substitutions
  • cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid (CAS 735275-15-7):

    • Molecular formula: C₁₅H₁₇BrO₃
    • Molecular weight: 325.2 g/mol
    • The bromine atom and oxoethyl linker increase steric bulk and polarity compared to direct benzoyl derivatives. This compound is supplied by multiple vendors, including J & K Scientific .

Cycloalkane Ring Modifications

Cyclopentane vs. Cyclohexane Core
  • cis-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic Acid (CAS 732252-83-4):
    • Molecular formula: C₁₃H₁₃FO₃
    • Molecular weight: 236.24 g/mol
    • Physical properties: Boiling point 406.5±35.0°C , density 1.3±0.1 g/cm³ , LogP 2.51
    • The smaller cyclopentane ring increases ring strain and may reduce conformational flexibility, impacting binding to biological targets .

Functional Group Variations

Oxadiazole vs. Carboxylic Acid
  • cis-6-(3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic Acid :
    • Synthesized via reaction of tetrahydrophthalic anhydride with 3,4-dichloro-N′-hydroxybenzimidamide .
    • The oxadiazole ring introduces hydrogen-bonding capabilities and aromaticity, contrasting with the benzoyl group’s ketone functionality.

Key Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) LogP
cis-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid 250.27 Not reported Not reported ~2.5*
cis-3-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid 266.72 Not reported Not reported ~3.0*
cis-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid 236.24 406.5±35.0 1.3±0.1 2.51
cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 280.75 457.8±20.0 1.233±0.06 ~2.8*

*Estimated based on halogen electronegativity and substituent effects.

Biological Activity

cis-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in scientific research.

Molecular Formula: C16H17O3F
Molecular Weight: 290.31 g/mol
Structure: The compound features a cyclohexane ring substituted with a carboxylic acid and a fluorobenzoyl group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorobenzoyl moiety may enhance binding affinity through hydrophobic interactions and hydrogen bonding due to the presence of the carboxylic acid group. This leads to modulation of various biological pathways, including enzyme inhibition and protein-ligand interactions.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, making it valuable in studies involving metabolic pathways. For instance, it has been used in enzyme assays to evaluate its inhibitory effects on specific targets related to inflammatory responses.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. Its structural features allow it to interact with microbial enzymes, potentially disrupting their function and leading to growth inhibition .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored in various in vitro studies. It appears to reduce the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Research Applications

This compound serves as a critical building block in organic synthesis and drug development. Its unique properties make it suitable for creating more complex bioactive molecules. Additionally, ongoing research is investigating its potential therapeutic applications in treating conditions such as cancer and autoimmune diseases.

Case Studies

  • Inhibition of Cyclooxygenase Enzymes: A study demonstrated that derivatives of this compound effectively inhibited cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. This suggests potential applications in developing anti-inflammatory drugs .
  • Antimicrobial Testing: In vitro tests showed that this compound exhibited significant activity against several bacterial strains, indicating its potential as an antimicrobial agent .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundBiological ActivityUnique Features
cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acidModerate enzyme inhibitionDifferent fluorine positioning affects activity
cis-3-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acidAntimicrobial propertiesChlorine substituent alters reactivity
cis-3-(4-Methylbenzoyl)cyclohexane-1-carboxylic acidReduced anti-inflammatory effectsMethyl group influences lipophilicity

Q & A

Synthesis and Purification

Q: What are the established methods for synthesizing cis-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid, and how is purity ensured? A:

  • Synthesis: Common strategies involve coupling 4-fluorobenzoyl derivatives with cyclohexane-1-carboxylic acid precursors. Protecting groups, such as tert-butoxycarbonyl (Boc), are employed to stabilize reactive intermediates during coupling reactions. For example, Boc-protected cyclohexane-1-carboxylic acid derivatives (e.g., PBZS1035 in ) are synthesized via carbodiimide-mediated amidation or esterification .
  • Purification: Reverse-phase HPLC (≥98% purity) is used to isolate the cis-isomer, leveraging differences in hydrophobicity between stereoisomers. Analytical standards (e.g., ChemWhat’s 3-Cyclohexene-1-carboxylic acid protocols) ensure traceability and compliance with pharmacopeial guidelines .

Spectroscopic Characterization

Q: What spectroscopic methods validate the structural integrity of this compound? A:

  • X-ray Crystallography: Resolves stereochemistry and confirms the cis-configuration, as demonstrated for analogous compounds like cis-1-amino-2-(3-indolyl)cyclohexane-1-carboxylic acid (χ₁ = 58.5°, χ₂ = -88.7°) .
  • Fluorescence Spectroscopy: Detects rotameric populations (e.g., biexponential decay with lifetimes of 3.1 ns and 0.3 ns) to infer conformational stability .
  • NMR: Assigns peaks using ¹H/¹³C DEPT and COSY to distinguish fluorobenzoyl protons (δ 7.2–7.8 ppm) and cyclohexane carbons (δ 25–35 ppm) .

Stability Under Experimental Conditions

Q: How does the compound’s stability vary under different pH and temperature conditions? A:

  • pH Stability: Acidic conditions (pH < 3) may hydrolyze the fluorobenzoyl moiety, while neutral/basic conditions preserve integrity. Stability assays using LC-MS monitor degradation products over 24–72 hours .
  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition above 150°C. Storage at -20°C in anhydrous DMSO or ethanol prevents dimerization .

Resolving Fluorescence Data Contradictions in Rotameric Studies

Q: How can researchers resolve contradictions in fluorescence decay data attributed to rotameric forms? A:

  • Molecular Mechanics Simulations: Predict rotamer populations (e.g., χ₂ = -100° and 80° for cis-W3) to correlate with experimental lifetimes .

  • Isotope Exchange Experiments: Identify proton transfer sites (e.g., H-D exchange at indole C5 in cis-W3) to validate quenching mechanisms .

  • Data Table:

    Rotamer (χ₂)Lifetime (ns)Quenching Mechanism
    -100°3.1Electron transfer to COO⁻
    80°0.3Intramolecular proton transfer
    Adapted from .

Computational Modeling of Metabolic Pathways

Q: What computational models predict the metabolic fate of this compound? A:

  • In Silico Metabolism Tools (e.g., GLORYx): Predict cytochrome P450-mediated oxidation at the cyclohexane ring or fluorobenzoyl group. Analogous studies on deltamethrin’s metabolite (cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid) use urinary biomarker analysis to validate models .
  • Docking Simulations: Assess binding affinity to hepatic enzymes (e.g., CYP3A4) to prioritize likely metabolic sites .

Addressing Reactivity Discrepancies in Cross-Coupling Reactions

Q: How should researchers address inconsistent yields in Suzuki-Miyaura cross-coupling reactions involving this compound? A:

  • Optimized Conditions: Use Pd(PPh₃)₄ catalysts with aryl boronic esters (e.g., 4-methoxycarbonylbenzeneboronic acid pinacol ester) in degassed THF at 60°C. Monitor reaction progress via TLC (Rf = 0.4 in 3:1 hexane/EtOAc) .
  • Side-Reaction Mitigation: Additives like Cs₂CO₃ prevent protodeboronation, while rigorous exclusion of oxygen minimizes palladium black formation .

Analytical Method Development for Impurity Profiling

Q: What strategies ensure accurate quantification of impurities in batch samples? A:

  • HPLC-MS/MS: Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water (gradient: 10–90% ACN over 20 min). Detect impurities (e.g., trans-isomer) at LOD = 0.1 µg/mL .
  • Forced Degradation Studies: Expose the compound to UV light (254 nm, 48 hrs) and acidic/oxidative conditions to identify degradation markers .

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